Melting Point Differentiation: Threo (xylo) Isomer vs. Erythro (ribo) Isomer
The target compound (CAS 116002-29-0, threo/xylo configuration) exhibits a melting point of 175–176 °C, which is substantially higher than the 144 °C reported for its erythro diastereomer 2-amino-2′-deoxyadenosine (CAS 4546-70-7, Cladribine EP Impurity A) . This 31–32 °C differential provides a definitive, instrumentally accessible physical property for identity confirmation and diastereomeric purity assessment by differential scanning calorimetry (DSC) or melting point apparatus . An alternative mp of 211 °C has also been reported for the erythro isomer from certain suppliers, which may reflect polymorphic variation or differing purity levels; regardless, the threo isomer mp of 175–176 °C remains distinct and diagnostically useful .
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 175–176 °C (CAS 116002-29-0, threo/xylo isomer) |
| Comparator Or Baseline | 2-Amino-2′-deoxyadenosine (CAS 4546-70-7, erythro/ribo isomer): 144 °C (primary literature value); 211 °C (alternative supplier specification) |
| Quantified Difference | Δmp = +31 to +32 °C (target vs. 144 °C erythro value); Δmp = −35 to −36 °C (target vs. 211 °C erythro value) |
| Conditions | Melting point determined by standard capillary method; values sourced from ChemicalBook (target) and multiple vendor specifications (erythro isomer) |
Why This Matters
Melting point is a low-cost, pharmacopeia-recognized identity test; the 31–32 °C difference enables rapid, unambiguous discrimination between diastereomers during incoming material acceptance without requiring HPLC or advanced spectroscopy.
